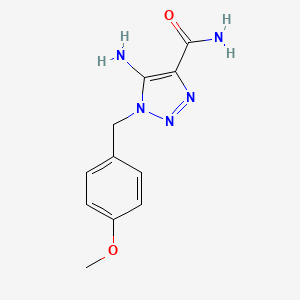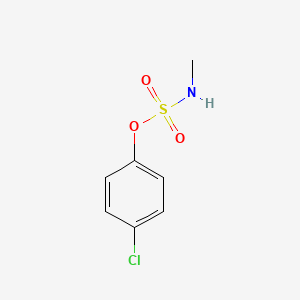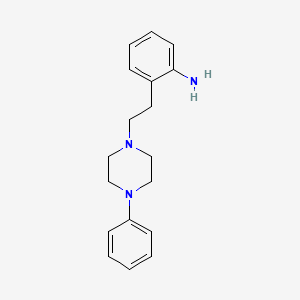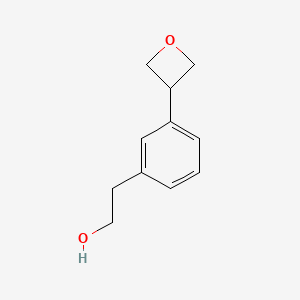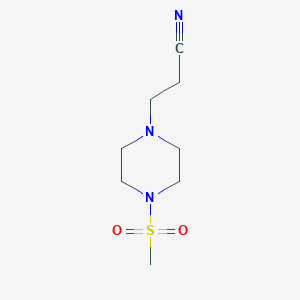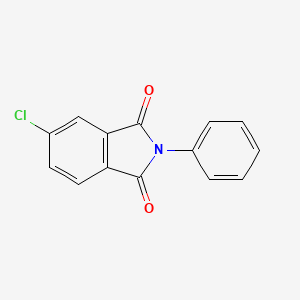
5-Chloro-2-phenylisoindoline-1,3-dione
描述
5-Chloro-2-phenylisoindoline-1,3-dione is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloro group and a phenyl group attached to the phthalimide core. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenylisoindoline-1,3-dione can be synthesized through the reaction of chlorophthalic acid or its anhydride with aniline in the presence of water as the solvent. The reaction involves heating the mixture to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cycloaddition reactions, which provide a versatile approach to synthesizing N-substituted phthalimides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using chlorophthalic anhydride and aniline. The process is optimized to ensure high yield and purity of the product, with water being the preferred solvent due to its cost-effectiveness and environmental benefits .
化学反应分析
Types of Reactions
5-Chloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cycloaddition reactions and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted phthalimides .
科学研究应用
5-Chloro-2-phenylisoindoline-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a protoporphyrinogen oxidase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of protoporphyrinogen IX, which is toxic to plants . This mechanism is exploited in the development of herbicides.
相似化合物的比较
5-Chloro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
N-phenylphthalimide: Lacks the chloro group but shares similar reactivity and applications.
N-(4-nitrophenyl)phthalimide: Contains a nitro group instead of a chloro group, which affects its reactivity and applications.
N-(4-bromophenyl)phthalimide: Contains a bromo group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloro group, making it suitable for particular synthetic applications and research purposes .
属性
CAS 编号 |
26491-49-6 |
|---|---|
分子式 |
C14H8ClNO2 |
分子量 |
257.67 g/mol |
IUPAC 名称 |
5-chloro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |
InChI 键 |
RLXKJHQKSUMZIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
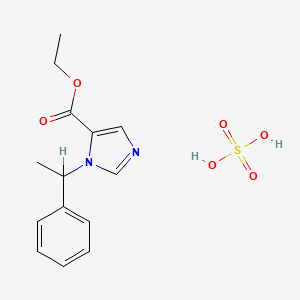

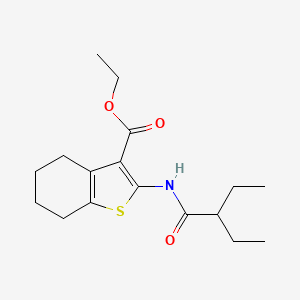
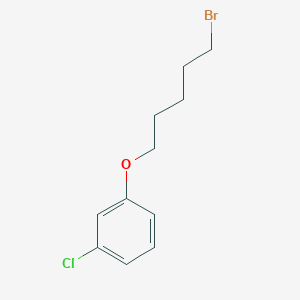
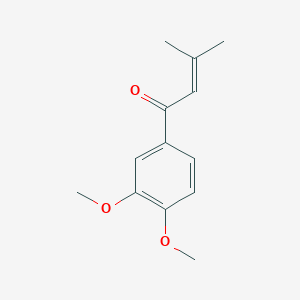
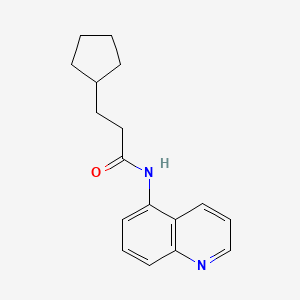
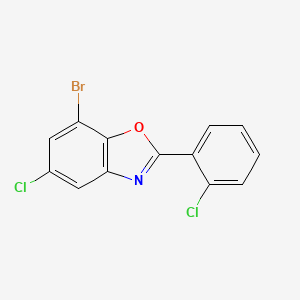
![7-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8723967.png)
